2-(2,5-Dioxo-4,4-dipropylimidazolidin-1-yl)acetamide
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Overview
Description
2-(2,5-Dioxo-4,4-dipropylimidazolidin-1-yl)acetamide is a chemical compound with the molecular formula C11H18N2O4 and a molecular weight of 242.27 g/mol It is known for its unique structure, which includes an imidazolidinone ring substituted with propyl groups and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dioxo-4,4-dipropylimidazolidin-1-yl)acetamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4,4-dipropylimidazolidine-2,5-dione with acetic anhydride in the presence of a catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dioxo-4,4-dipropylimidazolidin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-(2,5-Dioxo-4,4-dipropylimidazolidin-1-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,5-Dioxo-4,4-dipropylimidazolidin-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dioxo-4,4-dimethylimidazolidin-1-yl)acetamide
- 2-(2,5-Dioxo-4,4-diethylimidazolidin-1-yl)acetamide
- 2-(2,5-Dioxo-4,4-dipropylimidazolidin-1-yl)acetic acid
Uniqueness
2-(2,5-Dioxo-4,4-dipropylimidazolidin-1-yl)acetamide is unique due to its specific substitution pattern and the presence of the acetamide group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
723-08-0 |
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Molecular Formula |
C11H19N3O3 |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetamide |
InChI |
InChI=1S/C11H19N3O3/c1-3-5-11(6-4-2)9(16)14(7-8(12)15)10(17)13-11/h3-7H2,1-2H3,(H2,12,15)(H,13,17) |
InChI Key |
NUYYYAXMRVQNOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C(=O)N(C(=O)N1)CC(=O)N)CCC |
Origin of Product |
United States |
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